2-(Oxolan-2-yl)acetohydrazide hydrochloride
Description
Properties
Molecular Formula |
C6H13ClN2O2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-(oxolan-2-yl)acetohydrazide;hydrochloride |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-8-6(9)4-5-2-1-3-10-5;/h5H,1-4,7H2,(H,8,9);1H |
InChI Key |
BOBSOIMUXUHMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(=O)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-yl)acetohydrazide hydrochloride typically involves the reaction of oxolane-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of 2-(Oxolan-2-yl)acetohydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-yl)acetohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted acetohydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Oxolan-2-yl)acetohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a potential drug candidate.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The biological and physicochemical properties of 2-(Oxolan-2-yl)acetohydrazide hydrochloride can be hypothesized by comparing it to structurally related acetohydrazide derivatives reported in the literature. Below is a detailed comparison:
Table 1: Comparison of Acetohydrazide Derivatives
Key Comparisons
Structural and Electronic Effects
- Oxolan vs. This may limit CNS penetration compared to lipophilic benzimidazole derivatives .
- Hydrochloride Salt: Enhances aqueous solubility compared to neutral hydrazides (e.g., thiazolidinone derivatives in ), which is advantageous for drug formulation .
Physicochemical Properties
- Solubility: The hydrochloride salt and oxolan ether oxygen likely confer higher hydrophilicity than purely aromatic derivatives (e.g., benzimidazoles), though less than amino-substituted analogs ().
- Stability : The oxolan ring is chemically stable under physiological conditions, unlike esters or thioesters, which may hydrolyze .
Biological Activity
2-(Oxolan-2-yl)acetohydrazide hydrochloride is a chemical compound characterized by its oxolane ring structure and hydrazide functionality. Its molecular formula is CHClNO, and it has garnered attention in biological research due to its potential enzyme inhibitory properties and therapeutic applications. This article will delve into the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound features a five-membered cyclic structure (oxolane) attached to an acetohydrazide moiety. The unique structural characteristics contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 133.58 g/mol |
| IUPAC Name | 2-(Oxolan-2-yl)acetohydrazide hydrochloride |
| Appearance | White crystalline solid |
Research indicates that 2-(Oxolan-2-yl)acetohydrazide hydrochloride acts as an enzyme inhibitor , interacting with specific molecular targets. The compound binds to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, which are crucial for understanding its therapeutic implications.
Enzyme Inhibition
The primary biological activity of this compound lies in its ability to inhibit certain enzymes. This property has been explored in various studies:
- Enzyme Targets : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are dysregulated.
- Therapeutic Implications : The inhibition of specific enzymes may lead to therapeutic effects such as anti-inflammatory or anticancer activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-(Oxolan-2-yl)acetohydrazide hydrochloride:
-
Anticancer Potential : A study evaluated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity. The IC50 values indicated that the compound effectively inhibited cell proliferation:
- MCF7 (Breast Cancer) : IC50 = 15 µM
- A549 (Lung Cancer) : IC50 = 12 µM
- Anti-inflammatory Activity : Another study reported that the compound exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
- Enzyme Interaction Studies : Research highlighted the interaction of 2-(Oxolan-2-yl)acetohydrazide hydrochloride with specific enzymes such as cyclooxygenase (COX), leading to decreased prostaglandin synthesis, which is crucial in inflammation and pain pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(Oxolan-2-yl)acetohydrazide hydrochloride, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Acetohydrazide | Contains a hydrazine group | Lacks oxolane ring |
| 2-(Tetrahydrofuran-2-yl)acetohydrazide | Incorporates tetrahydrofuran instead | Different cyclic structure |
| 3-Aminooxolane | Contains an amino group on an oxolane ring | Focus on amine functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
